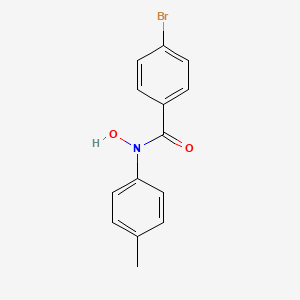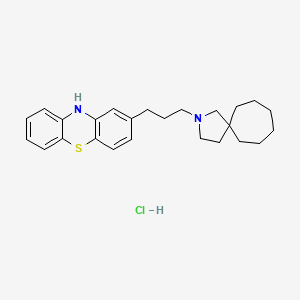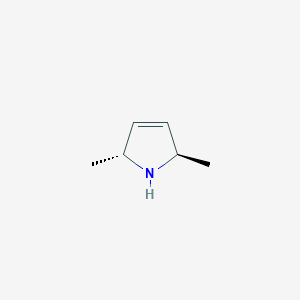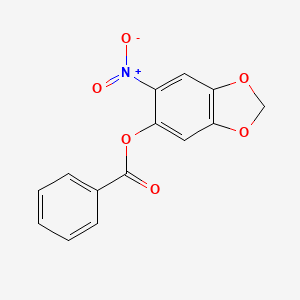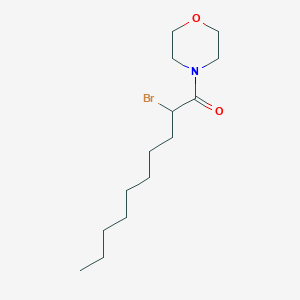
2-Bromo-1-(morpholin-4-yl)decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(morpholin-4-yl)decan-1-one is an organic compound with the molecular formula C14H26BrNO2. It is a brominated ketone featuring a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(morpholin-4-yl)decan-1-one typically involves the bromination of 1-(morpholin-4-yl)decan-1-one. One common method includes the reaction of 1-(morpholin-4-yl)decan-1-one with bromine in the presence of a solvent such as dichloromethane at low temperatures . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reactive intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(morpholin-4-yl)decan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(morpholin-4-yl)decan-1-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(morpholin-4-yl)decan-1-one involves its interaction with biological targets through its functional groups. The bromine atom can participate in halogen bonding, while the morpholine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(morpholin-4-yl)ethanone: A shorter-chain analog with similar functional groups.
2-Bromo-1-(piperidin-4-yl)decan-1-one: A similar compound with a piperidine ring instead of a morpholine ring.
Uniqueness
2-Bromo-1-(morpholin-4-yl)decan-1-one is unique due to its specific combination of a long alkyl chain, a bromine atom, and a morpholine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
13805-27-1 |
|---|---|
Molekularformel |
C14H26BrNO2 |
Molekulargewicht |
320.27 g/mol |
IUPAC-Name |
2-bromo-1-morpholin-4-yldecan-1-one |
InChI |
InChI=1S/C14H26BrNO2/c1-2-3-4-5-6-7-8-13(15)14(17)16-9-11-18-12-10-16/h13H,2-12H2,1H3 |
InChI-Schlüssel |
HRCOFWCQHPNONJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)N1CCOCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3h-Tetrazolo[5,1-i]purin-5-amine](/img/structure/B14725354.png)
![N-[4-[[[(4-acetamidophenyl)methylideneamino]carbamoylhydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14725358.png)

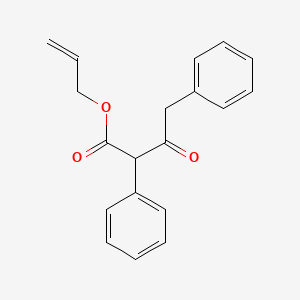
![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)
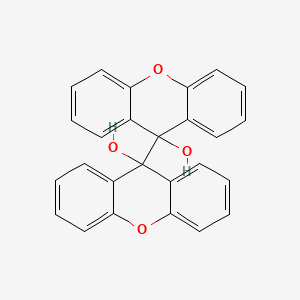
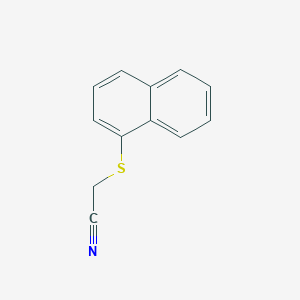
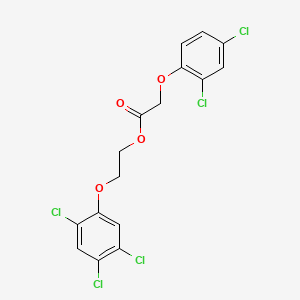
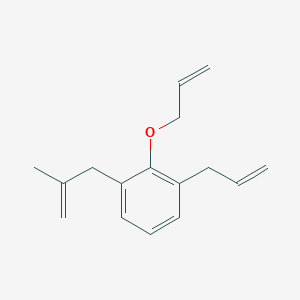
![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
